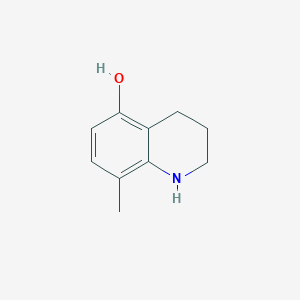
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide, also known as EMNB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has also been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to exhibit antimicrobial activity against certain plant pathogens. However, the exact biochemical and physiological effects of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide. One area of interest is the development of new synthetic methods for 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide at the molecular level. This could help to identify new targets for drug development. Finally, the potential applications of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide in agriculture and industry should be further explored.
Métodos De Síntesis
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be synthesized through a multi-step process involving several chemical reactions, including nitration, reduction, and amidation. The first step involves the nitration of toluene to produce 4-methyl-3-nitrotoluene. This is followed by the reduction of 4-methyl-3-nitrotoluene to 4-methyl-3-aminotoluene. Finally, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is synthesized through an amidation reaction between 4-methyl-3-aminotoluene and butyric anhydride.
Aplicaciones Científicas De Investigación
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In agriculture, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
Propiedades
IUPAC Name |
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRRRQIGXDXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103382 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)

![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)
